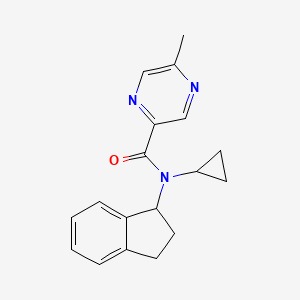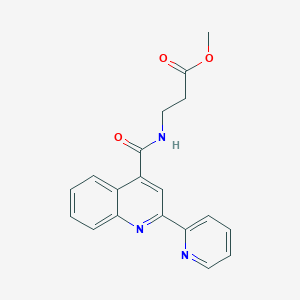![molecular formula C16H20N2O3 B7513864 Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone involves its ability to bind to dopamine receptors in the brain. This binding activity results in the regulation of dopamine levels in the brain, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function and decreased symptoms of neurological disorders. It has also been shown to have anxiolytic effects, reducing anxiety levels in individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone in lab experiments include its unique structure and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis process and potential toxicity concerns.
Zukünftige Richtungen
There are various future directions for the study of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is the further study of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the development of new synthesis methods for this compound that are more efficient and less toxic. Additionally, the study of the biochemical and physiological effects of this compound may lead to the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride, resulting in the formation of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has shown potential applications in the field of medicinal chemistry. This compound has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)16(20)18-10-8-17(9-11-18)15(19)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLYMEFMIIULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
